4-chloro-1-(piperidin-1-yl)butan-1-one
Overview
Description
4-chloro-1-(piperidin-1-yl)butan-1-one is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products. The compound this compound features a piperidine ring substituted with a 4-chloro-1-oxobutyl group, making it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-chloro-1-(piperidin-1-yl)butan-1-one can be synthesized through several methods. One common approach involves the reaction of piperidine with 4-chlorobutyryl chloride under basic conditions. The reaction typically proceeds as follows:
Reagents: Piperidine, 4-chlorobutyryl chloride, and a base such as triethylamine.
Conditions: The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Procedure: Piperidine is added to a solution of 4-chlorobutyryl chloride in dichloromethane, followed by the addition of triethylamine. The mixture is stirred at room temperature until the reaction is complete. The product is then isolated by standard workup procedures, including extraction and purification.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include optimization steps to improve yield and purity, such as:
Catalysis: Using catalysts to enhance reaction rates.
Continuous Flow Reactors: Employing continuous flow reactors for better control over reaction conditions and scalability.
Purification: Implementing advanced purification techniques like distillation or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 4-chloro-1-(piperidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether), and low temperatures.
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone), and controlled temperatures.
Major Products:
Substitution: New derivatives with different functional groups replacing the chloro group.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
4-chloro-1-(piperidin-1-yl)butan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-(piperidin-1-yl)butan-1-one depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The piperidine ring and the 4-chloro-1-oxobutyl group can participate in binding interactions, influencing the activity of the target molecule. The exact pathways involved may vary depending on the context of its use.
Comparison with Similar Compounds
4-chloro-1-(piperidin-1-yl)butan-1-one can be compared with other piperidine derivatives, such as:
1-(4-Hydroxy-1-oxobutyl)piperidine: Similar structure but with a hydroxyl group instead of a chloro group, leading to different reactivity and applications.
1-(4-Methyl-1-oxobutyl)piperidine:
1-(4-Amino-1-oxobutyl)piperidine: Contains an amino group, making it useful for different types of chemical reactions and biological studies.
Properties
IUPAC Name |
4-chloro-1-piperidin-1-ylbutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c10-6-4-5-9(12)11-7-2-1-3-8-11/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLURCGOBHUYBNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00307763 | |
Record name | 1-(4-chloro-1-oxobutyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00307763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90436-20-7 | |
Record name | NSC195008 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195008 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-chloro-1-oxobutyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00307763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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